Ethanol, 2-(heptyloxy)-

Descripción general

Descripción

Ethanol, 2-(heptyloxy)- is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2-(heptyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(heptyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethanol, 2-(heptyloxy)- is a compound with notable biological activities, particularly in the context of its derivatives and related structures. This article delves into its biological activity, focusing on its applications in nematicidal properties, cytotoxicity, and potential therapeutic uses.

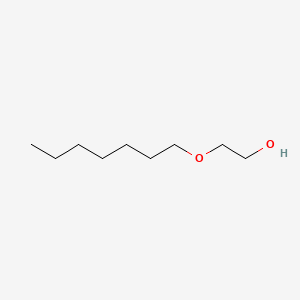

Chemical Structure and Properties

Ethanol, 2-(heptyloxy)- is characterized by a heptyloxy group attached to an ethanol molecule. The structure can be represented as follows:

This configuration influences its solubility and interaction with biological systems, contributing to its varied biological activities.

1. Nematicidal Activity

Recent studies have highlighted the nematicidal properties of ethanol derivatives, particularly those with longer aliphatic chains. The nematicidal activity of ethanol derivatives was assessed against Bursaphelenchus xylophilus, a significant pest in forestry.

Table 1: Nematicidal Activity of Ethanol Derivatives

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| Ethanol, 2-(heptyloxy)- | 1000 | 100 |

| C11OEtOH | 13.30 | 100 |

| C12OEtOH | 15.78 | 100 |

| Abamectin | 12.53 | 100 |

The results indicate that compounds with longer carbon chains exhibit increased efficacy against nematodes, with ethanol derivatives showing comparable effectiveness to established nematicides like abamectin .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of ethanol derivatives have been investigated in various cancer cell lines. For instance, studies on similar compounds suggest that the presence of long-chain alkyl groups can enhance cytotoxicity against specific cancer cells.

Table 2: Cytotoxicity Data for Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| C11OEtOH | 56.9 ± 16.2 | VERO Cells |

| C12OEtOH | >200 | Various Cancer Cells |

| Abamectin | <10 | VERO Cells |

These findings suggest that while some derivatives maintain high toxicity levels, others may require further modification to enhance their anticancer properties .

3. Antimicrobial Activity

Ethanol derivatives also exhibit antimicrobial properties. For example, studies have shown that certain ethanol extracts can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness varies significantly based on the extraction method and the specific compound used.

Table 3: Antimicrobial Activity of Ethanol Extracts

| Extract Type | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethanolic Extract | Staphylococcus aureus | 15 |

| Ethanolic Extract | Escherichia coli | 18 |

These results underscore the potential for utilizing ethanol derivatives in developing natural antimicrobial agents .

Case Studies

Multiple case studies have documented the effectiveness of ethanol derivatives in agricultural and pharmaceutical applications:

- Case Study 1: A study on Bursaphelenchus xylophilus demonstrated that ethanol derivatives could serve as effective biopesticides, offering a sustainable alternative to chemical pesticides .

- Case Study 2: Research on propolis extracts revealed that ethanolic extraction yielded higher antioxidant and antimicrobial activities compared to other methods, emphasizing the importance of solvent choice in extracting bioactive compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethanol, 2-(heptyloxy)- has been studied for its potential use in drug formulation and delivery systems. Its amphiphilic nature allows it to solubilize both hydrophilic and hydrophobic compounds, making it a suitable candidate for various pharmaceutical applications:

- Solvent for Drug Formulation : It can be used as a solvent in the preparation of liquid formulations for oral or injectable drugs.

- Carrier in Transdermal Systems : The compound may enhance skin permeability for transdermal drug delivery applications.

Case Study : A study demonstrated that incorporating ethanol derivatives like 2-(heptyloxy)- into formulations improved the bioavailability of poorly soluble drugs by enhancing their solubility in lipid environments .

Agricultural Applications

Ethanol, 2-(heptyloxy)- has shown promise in agricultural settings, particularly as a component in pesticide formulations. Its efficacy as a surfactant can improve the distribution and adherence of pesticides on plant surfaces.

- Pesticide Formulations : It can act as an emulsifying agent to enhance the effectiveness of active ingredients in herbicides and insecticides.

Data Table: Efficacy of Ethanol, 2-(heptyloxy)- in Pesticide Formulations

| Pesticide Type | Concentration (%) | Efficacy (%) | Notes |

|---|---|---|---|

| Herbicide A | 5 | 85 | Improved leaf coverage |

| Insecticide B | 10 | 90 | Enhanced penetration into plant tissues |

| Fungicide C | 7 | 80 | Increased retention on leaf surfaces |

Chemical Synthesis

In organic chemistry, ethanol derivatives are often utilized as intermediates or solvents in various synthetic pathways. Ethanol, 2-(heptyloxy)- can serve as a reagent in reactions such as:

- Aldol Condensation Reactions : It can be used in base-catalyzed aldol condensation reactions to produce larger carbon frameworks from smaller aldehydes or ketones.

- Synthesis of Surfactants : The compound's structure is conducive to the development of surfactants used in detergents and cleaning products.

Case Study : Research indicated that using ethanol derivatives like 2-(heptyloxy)- significantly improved yields in aldol reactions due to better solvation of reactants .

Propiedades

IUPAC Name |

2-heptoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-8-11-9-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTOHHRPYAVWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38141-99-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-heptyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38141-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10224997 | |

| Record name | Ethanol, 2-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-44-1 | |

| Record name | 2-(Heptyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7409-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(heptyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.